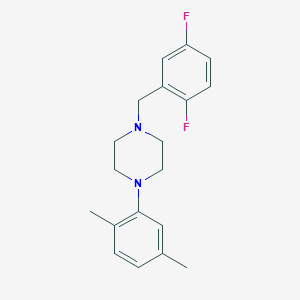
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as FLT, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. FLT is a heterocyclic compound that belongs to the class of triazinanes, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cell proliferation and survival. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells by activating the caspase cascade. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of misfolded or damaged proteins.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. In parasitic infections, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the growth and replication of the parasites, leading to a decrease in parasite load. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain applications. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also has limited bioavailability, which may limit its efficacy in vivo.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, including:
1. Optimization of synthesis methods to improve yield and purity.
2. Investigation of the structure-activity relationship of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its analogs to identify more potent and selective compounds.
3. Development of novel drug delivery systems to improve the bioavailability and efficacy of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione.
4. Investigation of the mechanism of action of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential targets in different cell types.
5. Evaluation of the potential of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as a lead compound for the development of new drugs for cancer and parasitic infections.
6. Investigation of the potential of 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in other fields, such as materials science and environmental science.
In conclusion, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a novel compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with 3-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been investigated for its potential use in the treatment of parasitic infections, with studies showing its efficacy against Leishmania donovani and Trypanosoma brucei. In materials science, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensing. In environmental science, 1-(4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been studied for its ability to remove heavy metals from contaminated water.
属性
IUPAC Name |
1-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S/c16-13-3-5-14(6-4-13)20-11-19(10-18-15(20)21)9-12-2-1-7-17-8-12/h1-8H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLBOOPIUIEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)



![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)


![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)

